Cas no 537668-57-8 (2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one)

2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one structure
537668-57-8 structure
Product Name:2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS No:537668-57-8
MF:C18H14ClN3OS
MW:355.841261386871
CID:6432554
PubChem ID:2155976
Update Time:2025-05-18

2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one
    • ZINC02720612
    • G856-0808
    • F0580-0092
    • CHEMBL1563141
    • NCGC00135628-01
    • Oprea1_760892
    • HMS1901E16
    • 2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
    • AKOS002055076
    • 537668-57-8
    • 2-((2-chlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
    • 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • 4H-Pyrimido[5,4-b]indol-4-one, 2-[[(2-chlorophenyl)methyl]thio]-3,5-dihydro-3-methyl-
    • Inchi: 1S/C18H14ClN3OS/c1-22-17(23)16-15(12-7-3-5-9-14(12)20-16)21-18(22)24-10-11-6-2-4-8-13(11)19/h2-9,20H,10H2,1H3
    • InChI Key: ZUVTVVWPNRQGMD-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C2N=C(SCC3=CC=CC=C3Cl)N(C)C(=O)C1=2

Computed Properties

  • Exact Mass: 355.0546109g/mol
  • Monoisotopic Mass: 355.0546109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 73.8Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 582.8±60.0 °C(Predicted)
  • pka: 14.08±0.20(Predicted)

2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one Pricemore >>

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2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one Related Literature

Additional information on 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido5,4-bindol-4-one

Introduction to 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 537668-57-8)

2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 537668-57-8, belongs to the pyrimido[5,4-b]indole class of molecules, which are known for their diverse pharmacological applications. The presence of a methylsulfanyl group at the 2-position and a chlorophenyl moiety at the 3-position introduces specific electronic and steric characteristics that make this molecule a promising candidate for further investigation.

The pyrimido[5,4-b]indol-4-one scaffold is a fused ring system consisting of a pyrimidine ring connected to an indole ring, with an additional carbonyl group at the 4-position. This structural motif is frequently encountered in bioactive molecules and has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one may contribute to its unique interaction with biological targets, making it an intriguing subject for medicinal chemistry research.

In recent years, there has been a growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The methylsulfanyl group in this compound can serve as a key pharmacophore, influencing both the solubility and binding affinity of the molecule. Additionally, the chlorophenyl moiety may enhance metabolic stability and bioavailability, which are critical factors in drug design. These features make 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one a valuable scaffold for exploring new drug candidates.

One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways. The pyrimido[5,4-b]indol-4-one core has been reported to exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, studies have suggested that derivatives of this scaffold may interfere with kinases and other signaling proteins that play a role in cancer progression. The specific substitutions in 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one could fine-tune its binding interactions with these targets, leading to more selective and potent pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interaction of 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one with potential biological targets such as enzymes and receptors. These simulations can help identify key structural features that contribute to its activity and guide further optimization efforts. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of new therapeutic agents.

The synthesis of 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H-pyrimido[5',4'-b]indol-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis include condensation reactions to form the pyrimido[5',4'-b]indole core followed by functionalization at the 1-position with a methylsulfanyl group. The introduction of the chlorophenyl moiety at the 3-position typically involves halogenation or cross-coupling reactions depending on the synthetic route chosen. Advanced synthetic methodologies such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity in these transformations.

Once synthesized, 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H-pyrimido[5',4'-b]indol-1-one undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and infrared spectroscopy (IR). These analytical methods provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be employed if single crystals are obtained during synthesis or crystallization processes.

The biological evaluation of 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H-pyrimido[5',4'-b]indol-1-one involves testing its activity against a range of biological targets relevant to various diseases. In vitro assays are commonly used to assess inhibitory activity against enzymes such as kinases or proteases that are implicated in disease pathways. Furthermore, cell-based assays can provide insights into how this compound affects cellular processes such as proliferation or apoptosis. These studies help determine whether the compound exhibits promising therapeutic potential and guide further development efforts.

In conclusion,CAS no 537668-57-8 refers to a novel heterocyclic compound named 2-{(2-chlorophenyl)methylsulfanyl}-3-methyl-3H-pyrimido[5',4'-b]indol-1-one that holds significant promise in pharmaceutical research due to its unique structural features and potential biological activities. The presence of key pharmacophores such as the methylsulfanyl group and chlorophenyl moiety suggests that this compound may interact with multiple biological targets involved in various disease pathways including cancer,inflammation, and other disorders. Further research is warranted to fully elucidate its pharmacological properties and explore its potential as a therapeutic agent.

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